molecular formula C8H17NO B1369083 4-(Ethoxymethyl)piperidine CAS No. 265108-38-1

4-(Ethoxymethyl)piperidine

Cat. No. B1369083
M. Wt: 143.23 g/mol
InChI Key: GXKNDCQREJHGRQ-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .


Molecular Structure Analysis

The molecular formula of 4-(Ethoxymethyl)piperidine is C8H18ClNO . It has a molecular weight of 179.69 g/mol . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(Ethoxymethyl)piperidine has a molecular weight of 179.69 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 179.1076919 g/mol .

Scientific Research Applications

Anticancer Applications

Specific Scientific Field

Pharmacology of Anti-Cancer Drugs

Summary of the Application

Piperidine and its derivatives have been observed to have anticancer potential . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .

Results or Outcomes

Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Applications in Androgen-Refractory Cancer Cell Lines

Specific Scientific Field

Pharmacology

Summary of the Application

Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the sources.

Results or Outcomes

The outcomes of these applications are not detailed in the sources.

Antiviral Applications

Summary of the Application

Piperidine derivatives have been utilized as antiviral agents . They have shown potential in combating various viral infections.

Results or Outcomes

Antimalarial Applications

Summary of the Application

Piperidine derivatives have been used as antimalarial agents . They have shown potential in combating malaria, a disease caused by Plasmodium parasites.

Results or Outcomes

Antimicrobial Applications

Summary of the Application

Piperidine derivatives have been used as antimicrobial agents . They have shown potential in combating various microbial infections.

Results or Outcomes

Anti-Inflammatory Applications

Summary of the Application

Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in combating various inflammatory conditions.

Safety And Hazards

While the specific safety and hazards for 4-(Ethoxymethyl)piperidine are not mentioned in the search results, a safety data sheet for piperidine indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKNDCQREJHGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589437
Record name 4-(Ethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)piperidine

CAS RN

265108-38-1
Record name 4-(Ethoxymethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265108-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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